

An In-depth Technical Guide to (R)-3-N-Cbz-Aminopyrrolidine

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Compound of Interest

Compound Name: (R)-3-N-Cbz-Aminopyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-3-N-Cbz-aminopyrrolidine**, a key chiral intermediate in pharmaceutical synthesis. This document details its chemical structure, properties, synthesis, and applications, with a focus on providing practical information for laboratory and development settings.

Core Compound Identification and Structure

(R)-3-N-Cbz-aminopyrrolidine, systematically named benzyl (R)-3-aminopyrrolidine-1-carboxylate, is a protected form of (R)-3-aminopyrrolidine. The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the pyrrolidine nitrogen, allowing for selective reactions at the exocyclic amino group.

- CAS Number: 122536-73-6[1][2]
- Molecular Formula: C₁₂H₁₆N₂O₂[1][2][3]
- Molecular Weight: 220.27 g/mol [1][2][3]
- Synonyms: (R)-(-)-1-Cbz-3-aminopyrrolidine, (R)-1-Benzyloxycarbonyl-3-aminopyrrolidine[1][3]

The hydrochloride salt of this compound is also commercially available under CAS number 870621-17-3. Another related compound, benzyl (R)-pyrrolidin-3-ylcarbamate (CAS 879275-

77-1), exists where the Cbz group protects the exocyclic amine instead of the ring nitrogen.[4]

Caption: 2D Chemical Structure of **(R)-3-N-Cbz-Aminopyrrolidine**.

Physicochemical and Spectroscopic Data

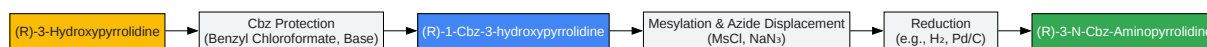
The following table summarizes the key physical, chemical, and spectroscopic properties of **(R)-3-N-Cbz-aminopyrrolidine**.

Property	Value	Reference(s)
Physical State	Colorless to light yellow liquid	[3]
Melting Point	310-316 °C	[2]
Boiling Point	315 °C	[2][3]
Density	1.155 g/mL at 25 °C	[2][3]
Refractive Index (n _{20/D})	1.548	[2]
Optical Rotation	[α] _{20/D} = -4 to -2° (c=1 in Methanol)	[3]
SMILES	<chem>N[C@@H]1CCN(C1)C(=O)OCc2ccccc2</chem>	
InChI Key	FPXJNSKAXZNWMQ-LLVKDONJSA-N	[5]
¹ H NMR	Spectra available from chemical suppliers	[5]

Experimental Protocols

Synthesis of (R)-3-N-Cbz-Aminopyrrolidine from (R)-3-Hydroxypyrrolidine

This two-step protocol involves the protection of the pyrrolidine nitrogen followed by the conversion of the hydroxyl group to an amino group, which is a common synthetic route.



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Caption: Synthetic workflow for **(R)-3-N-Cbz-Aminopyrrolidine**.

Step 1: Synthesis of (R)-1-Cbz-3-hydroxypyrrolidine

- Dissolve (R)-3-hydroxypyrrolidine hydrochloride in an aqueous solution and adjust the pH to 10 with a suitable base (e.g., 10% NaOH).
- Cool the solution to 0-5 °C in an ice bath.
- Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH between 9.5 and 11.5 with the addition of base.
- After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Cbz-3-hydroxypyrrolidine.

Step 2: Conversion to **(R)-3-N-Cbz-Aminopyrrolidine**

- Dissolve the (R)-1-Cbz-3-hydroxypyrrolidine from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
- Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).
- Stir the reaction at 0 °C until the formation of the mesylate intermediate is complete (monitor by TLC).
- Remove the solvent and dissolve the crude mesylate in a polar aprotic solvent like DMF.

- Add sodium azide (NaN_3) and heat the mixture (e.g., to 80 °C) to facilitate the $\text{S}_{\text{N}}2$ displacement, leading to the formation of (R)-1-Cbz-3-azidopyrrolidine.
- After the reaction is complete, cool the mixture and perform an aqueous workup.
- Reduce the azide to the primary amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
- After the reduction is complete, filter off the catalyst and concentrate the solvent to obtain the crude product.
- Purify the product by column chromatography to yield pure **(R)-3-N-Cbz-aminopyrrolidine**.

Analytical Method: HPLC Analysis

Purity analysis of aminopyrrolidine derivatives can be achieved via HPLC, often requiring pre-column derivatization to introduce a chromophore for UV detection.

- Sample Preparation (Pre-column Derivatization):
 - React a known quantity of the **(R)-3-N-Cbz-aminopyrrolidine** sample with an excess of a derivatizing agent such as Boc anhydride in a suitable solvent.
 - Quench the reaction and dilute the resulting solution with the mobile phase to a final concentration of approximately 0.5 mg/mL.[\[6\]](#)
- HPLC Conditions (Adapted from related compounds):
 - Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18).[\[6\]](#)
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[\[7\]](#) A typical starting condition could be a 25:75 (v/v) mixture of water and methanol.[\[6\]](#)
 - Flow Rate: 0.8 - 1.0 mL/min.[\[6\]](#)
 - Column Temperature: 25-30 °C.[\[6\]](#)[\[7\]](#)

- Detection: UV at 210 nm or 254 nm.[6][7]
- Injection Volume: 10 µL.[6]
- Data Analysis:
 - Calculate the purity using the area normalization method from the resulting chromatogram.
[6]

Applications in Drug Development

(R)-3-N-Cbz-aminopyrrolidine is a valuable chiral building block in medicinal chemistry.[3] Its stereocenter is often crucial for the biological activity of the final pharmaceutical compound.

- Anticancer Agents: It is a key intermediate in the synthesis of AZ82, a specific inhibitor of the motor protein KIFC1, which is implicated in cancer cell division.[1][2]
- Cardiovascular and Neurological Research: The pyrrolidine scaffold is used to synthesize N⁶-substituted adenosine analogs, which are potent agonists for the A₁ adenosine receptor (A₁AR), a target for various therapeutic areas.[1][2]
- Peptide Synthesis: Its structure is incorporated into peptidomimetics to introduce conformational constraints or to mimic peptide turns.[3]

Safety and Handling

(R)-3-N-Cbz-aminopyrrolidine should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

- Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system.[1]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

- Storage: Store in a cool, dry place (2-8°C), protected from light, and under an inert atmosphere as it may be air-sensitive.[2]

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